molecular formula C10H20CuN2S4 B1211247 Cupric diethyldithiocarbamate CAS No. 4567-99-1

Cupric diethyldithiocarbamate

Cat. No.: B1211247
CAS No.: 4567-99-1
M. Wt: 360.1 g/mol
InChI Key: OBBCYCYCTJQCCK-UHFFFAOYSA-L
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Description

DIETHYLDITHIOCARBAMIC ACID COPPER SALT: is an organosulfur compound with the molecular formula C10H20CuN2S4 . It is known for its chelating properties and is used in various metal, protein, and enzyme experiments. This compound is also referred to as Copper (2+) bis (diethylcarbamodithioate) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of DIETHYLDITHIOCARBAMIC ACID COPPER SALT typically involves the reaction of diethylamine with carbon disulfide in the presence of sodium hydroxide to form sodium diethyldithiocarbamate. This intermediate is then reacted with copper(II) salts to yield the final product .

Industrial Production Methods: In industrial settings, the synthesis follows similar steps but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The product is often crystallized from water as the trihydrate form .

Chemical Reactions Analysis

Types of Reactions: DIETHYLDITHIOCARBAMIC ACID COPPER SALT undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The compound exerts its effects primarily through its ability to chelate metal ions. In biological systems, it forms complexes with copper ions, which can inhibit the proteasome, a protein complex involved in degrading unneeded or damaged proteins. This inhibition can lead to the accumulation of toxic proteins in cancer cells, thereby exerting anticancer effects .

Comparison with Similar Compounds

Comparison: DIETHYLDITHIOCARBAMIC ACID COPPER SALT is unique due to its specific interaction with copper ions, which enhances its anticancer properties compared to its sodium and zinc counterparts. The silver variant is primarily used for detecting arsenic .

Properties

IUPAC Name

copper;N,N-diethylcarbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H11NS2.Cu/c2*1-3-6(4-2)5(7)8;/h2*3-4H2,1-2H3,(H,7,8);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBCYCYCTJQCCK-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20CuN2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13681-87-3, 4567-99-1
Record name Bis(diethyldithiocarbamato)copper
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13681-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, diethyldithio-, copper (II) salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004567991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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